molecular formula C25H36N2O2 B6499484 N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide CAS No. 954247-26-8

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide

Cat. No.: B6499484
CAS No.: 954247-26-8
M. Wt: 396.6 g/mol
InChI Key: RVVIHGYYLIEVLN-UHFFFAOYSA-N
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Description

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and morpholine Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c28-24(25-15-19-12-20(16-25)14-21(13-19)17-25)26-8-4-5-9-27-10-11-29-23(18-27)22-6-2-1-3-7-22/h1-3,6-7,19-21,23H,4-5,8-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIHGYYLIEVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and morpholine derivatives. One common approach is to first synthesize the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with 4-(2-phenylmorpholin-4-yl)butylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acid chloride formation and subsequent amide coupling, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group on the morpholine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenyl derivatives on the morpholine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins, while the morpholine ring could facilitate binding to specific receptors or enzymes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a carboxamide group.

    Adamantane derivatives: Compounds with similar adamantane moieties but different functional groups.

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is unique due to the combination of the adamantane and morpholine moieties, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide is a synthetic compound that integrates the structural characteristics of adamantane and morpholine, presenting potential for diverse biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide
  • CAS Number : 954247-26-8
  • Molecular Formula : C25H36N2O2
  • Molecular Weight : 396.6 g/mol

The compound features a complex structure that allows for unique interactions within biological systems, particularly due to the presence of both hydrophobic adamantane and the polar morpholine moiety.

The precise mechanism of action for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide remains to be fully elucidated. However, it is hypothesized that:

  • Hydrophobic Interactions : The adamantane core enhances stability and facilitates interactions with hydrophobic regions of proteins.
  • Receptor Binding : The morpholine ring may enhance binding affinity to specific receptors or enzymes, potentially influencing various signaling pathways.

Antimicrobial Activity

While direct studies on this compound's antimicrobial activity are sparse, related adamantane derivatives have shown efficacy against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosaComparable to ceftriaxone

This suggests potential for N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide in treating bacterial infections.

Neuroprotective Effects

The morpholine component is known for its neuroprotective properties. Compounds with similar structures have been shown to:

  • Reduce oxidative stress.
  • Inhibit neuroinflammation.
  • Promote neuronal survival.

These effects could position N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide as a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

A review of existing literature highlights several studies that explore the biological activities of compounds with similar structures:

  • Anticancer Studies : A study found that certain adamantane derivatives inhibited cancer cell proliferation through modulation of cell cycle dynamics.
    "Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development."
  • Antimicrobial Research : Investigations into thiourea derivatives revealed strong antibacterial activity against resistant strains, indicating a potential role for structural analogs in antibiotic development.
    "The synthesized compounds exhibited MIC values comparable to established antibiotics, highlighting their potential utility."

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